Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate
CAS No.: 425633-03-0
Cat. No.: VC6797298
Molecular Formula: C23H22N2O5
Molecular Weight: 406.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425633-03-0 |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.438 |
| IUPAC Name | ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H22N2O5/c1-3-29-23(28)17-10-12-18(13-11-17)24-21(25-22(27)19-5-4-14-30-19)20(26)16-8-6-15(2)7-9-16/h4-14,21,24H,3H2,1-2H3,(H,25,27) |
| Standard InChI Key | JUWOGSKGLAHAIL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
Introduction
Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is a complex organic compound with a specific molecular structure and diverse applications. This compound is part of a broader class of specialty materials, often used in chemical synthesis and research.
Applications and Uses
Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is primarily used in the synthesis of complex organic compounds. It serves as a building block for creating more intricate molecules, which can have applications in pharmaceuticals, materials science, and other fields.
Chemical Synthesis
The synthesis of Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate typically involves multi-step reactions, including condensation and substitution reactions. These processes require precise conditions and reagents to achieve the desired product.
Suppliers and Availability
This compound is available from several chemical suppliers worldwide, including Parchem and Arctom, which provide it as part of their specialty chemical offerings .
Research Findings
Research on Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is limited, but it is often studied in the context of its potential applications in organic synthesis and materials science. Its unique structure makes it a valuable precursor for synthesizing more complex molecules.
Suppliers
| Supplier | Contact Information |
|---|---|
| Parchem | (914) 654-6800, INFO@PARCHEM.COM |
| Arctom | Catalog: AAB-AA01F41M |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume